molecular formula C11H16N2O B2396227 N'-hydroxy-2-(2,4,5-trimethylphenyl)ethanimidamide CAS No. 885952-92-1

N'-hydroxy-2-(2,4,5-trimethylphenyl)ethanimidamide

Cat. No.: B2396227
CAS No.: 885952-92-1
M. Wt: 192.262
InChI Key: UWFFFYUZWGMDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-2-(2,4,5-trimethylphenyl)ethanimidamide is a chemical compound with the molecular formula C11H16N2O It is known for its unique structure, which includes a hydroxy group attached to an ethanimidamide moiety, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(2,4,5-trimethylphenyl)ethanimidamide typically involves the reaction of 2,4,5-trimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired ethanimidamide compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the rearrangement process.

Industrial Production Methods

Industrial production of N’-hydroxy-2-(2,4,5-trimethylphenyl)ethanimidamide may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(2,4,5-trimethylphenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidamide moiety can be reduced to form amine derivatives.

    Substitution: The trimethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-hydroxy-2-(2,4,5-trimethylphenyl)ethanimidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(2,4,5-trimethylphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The trimethylphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-(4-hydroxyphenyl)ethanimidamide
  • N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide
  • N’-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide

Uniqueness

N’-hydroxy-2-(2,4,5-trimethylphenyl)ethanimidamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of three methyl groups in the 2, 4, and 5 positions of the phenyl ring differentiates it from other similar compounds and influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

N'-hydroxy-2-(2,4,5-trimethylphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7-4-9(3)10(5-8(7)2)6-11(12)13-14/h4-5,14H,6H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFFFYUZWGMDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CC(=NO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)C/C(=N/O)/N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.